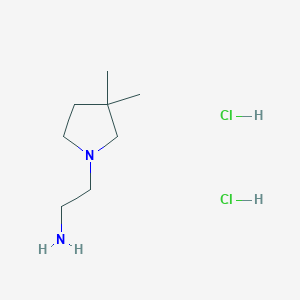

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(3,3-dimethylpyrrolidin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2)3-5-10(7-8)6-4-9;;/h3-7,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLRDMMDUXACPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CCN)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3,3-dimethylpyrrolidine with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified through crystallization or distillation processes to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The ethanamine chain can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Research

- Mechanism of Action : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Its structure suggests it may act as a modulator in these systems, making it a candidate for research on neurodegenerative diseases and mood disorders.

- Case Study : A study published in Journal of Medicinal Chemistry explored similar compounds and their effects on serotonin receptors, suggesting that derivatives of this chemical might enhance therapeutic effects in treating depression and anxiety disorders .

2. Antidepressant Potential

- Research Findings : Investigations into the compound's ability to influence mood-regulating neurotransmitters have shown promise. In animal models, compounds with similar structures have demonstrated increased serotonin levels, which are crucial for mood stabilization.

- Data Table :

Pharmacological Applications

1. Drug Development

- Potential as a Therapeutic Agent : Given its structural properties, 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride is being explored as a scaffold for developing new pharmacological agents targeting various conditions such as anxiety and depression.

- Case Study : A patent filed by Enamine Ltd. highlighted the synthesis of this compound along with derivatives aimed at enhancing efficacy against neurological disorders .

2. Toxicological Studies

- Safety Profile : The compound has been evaluated for its safety profile. It is classified under several hazard categories including acute toxicity and skin corrosion. Understanding these properties is essential for any therapeutic application.

- Data Table :

Hazard Class Description Acute Toxicity Harmful if swallowed Skin Corrosion Causes severe skin burns Respiratory Irritation May cause respiratory irritation

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- The target compound’s 3,3-dimethylpyrrolidine group distinguishes it from analogs with pyridine (e.g., ), chlorophenyl (), or fused heterocycles (e.g., pyrrolopyridine in ).

- Substituents like isopropyl () or indole () alter steric bulk and electronic properties, impacting receptor binding or solubility.

Molecular Weight and Solubility: The dihydrochloride form increases molecular weight by ~72–75 g/mol compared to the free base.

Synthetic Relevance :

- Compounds like and were synthesized using dicyandiamide or trifluoroacetic acid-mediated deprotection, common in amine functionalization .

Analytical Data Limitations :

- Pharmacological data (e.g., IC₅₀, binding affinity) are absent in the provided evidence, limiting functional comparisons.

Notes

Methodological Constraints : Comparisons are based on structural and physicochemical data; pharmacological profiles remain unexplored due to insufficient evidence.

Salt Form Impact : The dihydrochloride moiety enhances aqueous solubility but may reduce lipophilicity compared to free bases.

Application Context : The target compound’s rigid pyrrolidine ring may confer metabolic stability, advantageous in central nervous system (CNS) drug design.

Biological Activity

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride, also known as DMPEA·2HCl, is a chemical compound with significant potential in pharmacological research. This compound features a pyrrolidine ring substituted with two methyl groups and an ethanamine chain, enhancing its solubility and biological activity. The molecular formula is with a molecular weight of approximately 215.16 g/mol .

The biological activity of DMPEA·2HCl primarily involves its interaction with neurotransmitter systems, particularly those associated with dopamine and norepinephrine. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety due to their roles in mood regulation and cognitive functions .

Biological Activity Overview

Research indicates that DMPEA·2HCl may exhibit various biological effects, including:

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds structurally related to DMPEA·2HCl. For instance, one study highlighted the dual inhibition of bacterial topoisomerases by a related compound, demonstrating potent antibacterial activity against multidrug-resistant strains . Although this study did not focus directly on DMPEA·2HCl, it underscores the importance of structure-activity relationships in developing new therapeutics.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Biological Activity |

|---|---|

| DMPEA·2HCl | Potential psychoactive effects; influence on neurotransmitter systems |

| 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride | Antibacterial activity against resistant strains; dual enzyme inhibition |

| N-phenylpyrrolamides | Antimicrobial properties; potential for resistance development |

The synthesis of DMPEA·2HCl typically involves the reaction of 3,3-dimethylpyrrolidine with ethylene diamine under controlled conditions to optimize yield and purity. This multi-step synthesis allows for precise control over reaction parameters .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | 3,3-Dimethylpyrrolidine and ethylene diamine |

| Reaction Conditions | Specific solvents and catalysts; optimized temperature and pressure for high yield |

| Purification Method | Crystallization or distillation to remove impurities |

Applications in Research

DMPEA·2HCl has diverse applications across various scientific fields:

- Chemistry : Used as a building block in organic synthesis.

- Biology : Studied for its effects on biological systems, including enzyme interactions.

- Medicine : Ongoing research into its therapeutic potential for neurological disorders.

- Industry : Utilized in the production of pharmaceuticals and fine chemicals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination of pyrrolidine derivatives. For example, reacting 3,3-dimethylpyrrolidine with chloroethylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C. Catalysts like NaI may enhance reactivity by facilitating halide displacement. Post-synthesis, dihydrochloride salt formation is achieved via HCl gas bubbling or aqueous HCl treatment. Key parameters include temperature control to avoid side reactions (e.g., over-alkylation) and stoichiometric precision to minimize impurities .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidine ring substitution pattern and ethylamine chain connectivity. For example, the downfield shift of protons adjacent to the dimethyl groups (δ ~2.5–3.0 ppm) in ¹H NMR indicates steric effects. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 193.1 for the free base). Fourier-Transform Infrared (FTIR) identifies N-H stretching (2500–3000 cm⁻¹) and amine salt vibrations .

Q. How should researchers assess the compound’s stability under standard laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm). Stability is influenced by hygroscopicity; thus, desiccants and inert gas (N₂) purging are recommended for long-term storage. Differential Scanning Calorimetry (DSC) can detect polymorphic transitions or decomposition above 150°C .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity, and what experimental approaches validate these effects?

- Methodological Answer : The 3,3-dimethyl substitution on the pyrrolidine ring introduces conformational rigidity, potentially enhancing receptor binding selectivity. To assess stereochemical effects:

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.

- Biological Assays : Compare IC₅₀ values in receptor-binding assays (e.g., GPCRs) between enantiomers. For example, one enantiomer may exhibit 10-fold higher affinity due to optimal spatial alignment with the receptor’s hydrophobic pocket.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate stereochemistry with binding energy .

Q. When encountering contradictory data on the compound’s receptor binding affinity across studies, what methodological factors should be considered to resolve discrepancies?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or radioligand purity. Validate using orthogonal methods (e.g., fluorescence polarization vs. scintillation counting).

- Salt Form Interference : The dihydrochloride salt’s counterions may affect solubility. Compare free base and salt forms in buffer systems (e.g., PBS vs. HEPES).

- Allosteric Modulation : Use Schild analysis to distinguish competitive vs. allosteric binding mechanisms. Adjust experimental protocols to standardize pH (7.4) and ionic strength .

Q. What strategies optimize the compound’s bioavailability in preclinical pharmacokinetic studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes in oral gavage formulations.

- Metabolic Stability : Conduct liver microsome assays (human vs. rodent) to identify cytochrome P450 (CYP) liabilities. Introduce deuterium at metabolically labile sites to prolong half-life.

- Tissue Distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs (e.g., brain via LC-MS/MS) after intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.